3-(2-Chlorophenyl)oxane-3-carbonitrile
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Overview
Description
3-(2-Chlorophenyl)oxane-3-carbonitrile is a chemical compound with the molecular formula C12H12ClNO It is characterized by the presence of a chlorophenyl group attached to an oxane ring, which also bears a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)oxane-3-carbonitrile typically involves the reaction of 2-chlorobenzaldehyde with a suitable oxane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)oxane-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups, such as amines.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)oxane-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)oxane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)oxane-3-carbonitrile: Similar in structure but with the chlorine atom in a different position.
Oxirane-2,2-dicarbonitrile, 3-(2-chlorophenyl)-: Another related compound with a different ring structure.
Uniqueness
3-(2-Chlorophenyl)oxane-3-carbonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12ClNO |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
3-(2-chlorophenyl)oxane-3-carbonitrile |
InChI |
InChI=1S/C12H12ClNO/c13-11-5-2-1-4-10(11)12(8-14)6-3-7-15-9-12/h1-2,4-5H,3,6-7,9H2 |
InChI Key |
FPWFEIIXLHPUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C#N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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